molecular formula C24H40O4 B584740 Deoxycholic Acid-d5 CAS No. 52840-14-9

Deoxycholic Acid-d5

Cat. No. B584740
CAS RN: 52840-14-9
M. Wt: 397.611
InChI Key: KXGVEGMKQFWNSR-JTHHUVBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxycholic acid-d5 is the deuterium labeled Deoxycholic acid . Deoxycholic acid is a bile acid which emulsifies and solubilizes dietary fats in the intestine, and when injected subcutaneously, it disrupts cell membranes in adipocytes and destroys fat cells in that tissue . It is specifically responsible for activating the G protein-coupled bile acid receptor TGR5 that stimulates brown adipose tissue (BAT) thermogenic activity .


Chemical Reactions Analysis

This compound, when injected, stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis . This results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages .

Scientific Research Applications

Deoxycholic Acid-d5 has a wide range of applications in scientific research. It has been used in studies of drug metabolism, drug transport, and drug absorption in humans. It has also been used to study the effects of drugs on the liver and other organs. Additionally, this compound has been used in studies of the regulation of cholesterol and lipid metabolism.

Mechanism of Action

Target of Action

Deoxycholic Acid-d5, also known as (4R)-4-[(3R,5R,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,12-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid, primarily targets the G protein-coupled bile acid receptor TGR5 . This receptor plays a crucial role in stimulating brown adipose tissue (BAT) thermogenic activity .

Mode of Action

As a bile acid, this compound emulsifies fat in the gut. When synthetically derived this compound is injected, it stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis . This disruption of the cell membrane leads to the destruction of fat cells in the tissue .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to enhance the replication of the transmissible gastroenteritis virus (TGEV) by inhibiting the phosphorylation of NF-κB and STAT3 . This interaction significantly contributes to the formation of amyloid beta, a key hallmark in the pathology of neurodegenerative diseases .

Pharmacokinetics

It is known that the systemic exposure to cholic acid tends to increase as the dose of this compound increases . The blood lipid profiles and deoxycholic acid levels appear to be unaffected by this compound treatment .

Result of Action

The primary result of this compound’s action is the breakdown of adipose cells, leading to an inflammatory reaction and clearing of the adipose tissue remnants by macrophages . This process results in the improvement of the appearance of moderate to severe fullness associated with submental fat in adults .

Action Environment

Protein-rich tissues like muscle and skin are unaffected by this compound, contributing to its safety profile .

Advantages and Limitations for Lab Experiments

One of the main advantages of using Deoxycholic Acid-d5 in scientific research is that it is relatively easy to synthesize and can be isolated in a relatively short amount of time. Additionally, this compound is highly soluble in water, making it ideal for use in biochemical and physiological studies. However, one of the main limitations of this compound is that it is not as stable as other forms of bile acids, which can make it difficult to store for long periods of time.

Future Directions

There are a number of potential future directions for Deoxycholic Acid-d5 research. One potential direction is the development of new methods for synthesizing this compound, which could potentially reduce the cost and time involved in its production. Additionally, further research into the biochemical and physiological effects of this compound could lead to new treatments for a variety of diseases and conditions. Finally, further research into the mechanism of action of this compound could lead to the development of new drugs that target specific pathways in the body.

Synthesis Methods

Deoxycholic Acid-d5 is synthesized using a two-step procedure. The first step involves the reaction of deoxycholic acid with a protected form of the amino acid lysine. This reaction produces a protected form of this compound, which can then be deprotected and isolated as the final product. This process is relatively straightforward and can be completed in a relatively short amount of time.

Safety and Hazards

Deoxycholic Acid-d5 is harmful if swallowed and causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised not to get it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep in a dry, cool and well-ventilated place .

Biochemical Analysis

Biochemical Properties

Deoxycholic Acid-d5 interacts with various enzymes and proteins. It is specifically responsible for activating the G protein-coupled bile acid receptor TGR5, which stimulates brown adipose tissue (BAT) thermogenic activity . The interactions of this compound with these biomolecules are essential for its function in the body.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to enhance the overgrowth, migration, and invasion of certain cell lines . It influences cell function by interacting with cell signaling pathways and affecting gene expression .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with biomolecules at the molecular level. When injected, it stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis . This results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has been observed to have long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models At certain thresholds, it has been observed to have significant effects, and at high doses, there may be toxic or adverse effects

Metabolic Pathways

This compound is involved in several metabolic pathways. It is one of the secondary bile acids, which are metabolic byproducts of intestinal bacteria . The primary bile acids secreted by the liver are cholic acid and chenodeoxycholic acid, which are metabolized by bacteria into secondary bile acids, including this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can autonomously penetrate the blood-brain barrier and accumulate in the brain, thereby affecting its receptor or target protein functions .

properties

IUPAC Name

(4R)-4-[(3R,5R,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,12-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17?,18-,19+,20?,21+,23+,24-/m1/s1/i10D2,12D2,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGVEGMKQFWNSR-JTHHUVBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CCC3C2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C)([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747485
Record name (3alpha,5beta,8xi,9xi,12alpha)-3,12-Dihydroxy(2,2,3,4,4-~2~H_5_)cholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52840-14-9
Record name (3alpha,5beta,8xi,9xi,12alpha)-3,12-Dihydroxy(2,2,3,4,4-~2~H_5_)cholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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